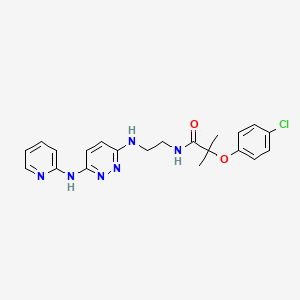

1,3-双(4-氯苯基)-2-(4-硝基苯基)咪唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

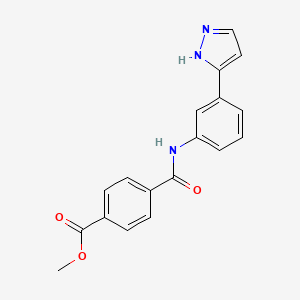

The compound 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is a derivative of imidazolidine, a heterocyclic compound characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions. The compound is further modified with chlorophenyl and nitrophenyl substituents, which are likely to influence its chemical reactivity and physical properties.

Synthesis Analysis

While the specific synthesis of 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related imidazolidine compounds involves the Mannich reaction, which is a three-component reaction involving aldehydes, amines, and ketones . Another method for synthesizing imidazolidine derivatives is the reaction of alcohols with anilines in the presence of a metal-free catalyst such as 1,3-bis(carboxymethyl)imidazolium chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is often characterized by X-ray crystallography. For example, the structure of a bis(imidazolidine) compound was determined by single-crystal X-ray diffraction, revealing a triclinic crystal system and planar rings . Similarly, the structure of a nickel complex with imidazolidin-2-ylidene ligands was elucidated, showing a square-planar geometry around the nickel atom . These studies suggest that the molecular structure of 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine could also be determined using similar analytical techniques.

Chemical Reactions Analysis

Imidazolidine derivatives participate in various chemical reactions. For instance, they can act as organocatalysts in asymmetric Michael/Henry reactions, as demonstrated by the bis(imidazolidine)iodobenzene catalyst . Additionally, the presence of substituents such as chlorophenyl and nitrophenyl groups can influence the reactivity of the imidazolidine ring, as seen in the exploration of antibacterial agents where the imidazole NH and electron-withdrawing groups at C-2 were crucial for activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups such as nitro groups can affect the acidity of the NH group in the imidazole ring . The crystal structure and intermolecular interactions, such as hydrogen bonding and π-π interactions, also play a role in the physical properties of these compounds . The chlorophenyl and nitrophenyl groups in 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine are likely to contribute to its solubility, melting point, and stability.

科学研究应用

抗原生动物活性

二苯基基双(2-亚氨基咪唑烷),包括与1,3-双(4-氯苯基)-2-(4-硝基苯基)咪唑烷结构相关的化合物,已被确认为有希望的抗原生动物剂。一项研究强调了通过引入氯苯基和其他取代基降低碱性2-亚氨基咪唑烷基团的pKa,以提高体外对布氏锥虫的活性和选择性。这些改性导致对野生型和耐药菌株的T. b. brucei具有亚微摩尔活性,没有观察到与其他锥虫杀灭剂的交叉耐药性,表明它们作为进一步体内研究的线索的潜力(Martínez et al., 2015)。

催化和不对称合成

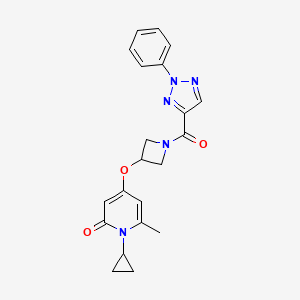

另一个应用领域是催化和不对称合成。双(咪唑烷)吡啶-NiCl2络合物,其可能与1,3-双(4-氯苯基)-2-(4-硝基苯基)咪唑烷具有结构相似性,催化了靛红衍生的N-Boc酮亚胺的硝基-曼尼希反应。该过程以高收率和对映体过量构建了在苯并恶唑的C3位置的手性季氨基碳中心,证明了该化合物在促进复杂化学转化中的作用(Arai et al., 2014)。

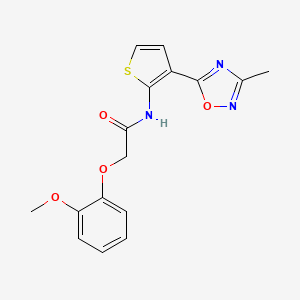

聚合物合成及性质

与1,3-双(4-氯苯基)-2-(4-硝基苯基)咪唑烷结构相关的化合物也已在聚合物科学中得到探索。合成了新型带有咪唑侧基的聚(酰胺醚),并研究了它们的物理和光学性质。这些聚合物表现出良好的溶解性、热稳定性和有趣的发光发射,可用于包括材料科学和光电学在内的各种应用(Ghaemy et al., 2013)。

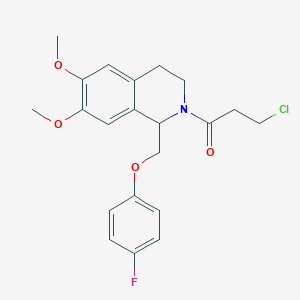

传感器开发

基于咪唑烷结构的μ-双(三齿)配体被用来开发铁(III)选择性传感器。这项工作强调了咪唑烷衍生物在为金属离子(这对环境监测和工业过程至关重要)创造灵敏且选择性的传感器方面的潜力(Gupta et al., 2007)。

属性

IUPAC Name |

1,3-bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O2/c22-16-3-9-18(10-4-16)24-13-14-25(19-11-5-17(23)6-12-19)21(24)15-1-7-20(8-2-15)26(27)28/h1-12,21H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGAFYUUUMBXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)

![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)